molecular formula C6H11F3N2 B11916412 1-(Trifluoromethyl)piperidin-3-amine

1-(Trifluoromethyl)piperidin-3-amine

Cat. No.: B11916412
M. Wt: 168.16 g/mol
InChI Key: VZQKSTHCTRULRZ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)piperidin-3-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)piperidin-3-amine typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method is the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. For example, the reaction of piperidine with trifluoromethyl iodide in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various derivatives with modified trifluoromethyl groups .

Scientific Research Applications

1-(Trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The amine group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

    1-(Trifluoromethyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(Trifluoromethyl)piperidine: Lacks the amine group but has a similar trifluoromethyl substitution.

    1-(Trifluoromethyl)pyridine: Contains a pyridine ring with a trifluoromethyl group.

Uniqueness: 1-(Trifluoromethyl)piperidin-3-amine is unique due to the presence of both the trifluoromethyl group and the amine group on the piperidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound in various research applications .

Biological Activity

1-(Trifluoromethyl)piperidin-3-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and biological properties. Characterized by the presence of a trifluoromethyl group at the 3-position of the piperidine ring, this compound exhibits significant lipophilicity and stability, which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and comparative studies with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H13_{13}F3_3N2_2. The trifluoromethyl group (–CF3_3) significantly influences the compound's chemical behavior, enhancing its ability to penetrate lipid membranes and interact with proteins involved in various signaling pathways.

Research indicates that the biological activity of this compound primarily involves:

  • Receptor Modulation : The compound interacts with specific receptors, potentially altering neurotransmitter levels and influencing neurological functions.
  • Enzyme Interaction : It may modulate the activity of enzymes involved in metabolic pathways, suggesting applications in metabolic disorders.
  • Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group facilitates cellular uptake, enhancing its bioavailability and efficacy in biological systems.

Pharmacological Applications

This compound has shown promise in several therapeutic areas:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.
  • Metabolic Disorders : Preliminary studies suggest that it may influence metabolic pathways, making it a potential agent for managing obesity or diabetes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with other structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Properties
N-Methyl-3-(trifluoromethyl)piperidin-3-amineMethyl group at position 1Similar lipophilicity but different reactivity
FluoxetineSelective serotonin reuptake inhibitorDifferent target specificity due to phenyl group
PiperineContains a piperidine ringExhibits different biological activities
N-(1-(trifluoromethyl)piperidin-4-yl)acetamideAcetamide derivative with trifluoromethyl substitutionVariations in biological activity due to position

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Neuropharmacological Study : A study demonstrated that this compound could significantly alter serotonin levels in vitro, suggesting potential antidepressant effects. It was found to have a lower IC50_{50} compared to traditional SSRIs, indicating higher potency .
  • Metabolic Pathway Investigation : Research indicated that this compound could enhance glucose uptake in adipocytes, pointing towards its utility in diabetes management. The mechanism was attributed to increased insulin sensitivity mediated by specific receptor interactions.

Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

1-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-2-5(10)4-11/h5H,1-4,10H2

InChI Key

VZQKSTHCTRULRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(F)(F)F)N

Origin of Product

United States

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